Xylocydine

Description

Properties

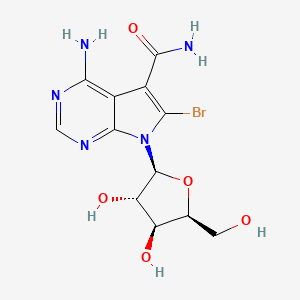

Molecular Formula |

C12H14BrN5O5 |

|---|---|

Molecular Weight |

388.17 g/mol |

IUPAC Name |

4-amino-6-bromo-7-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1 |

InChI Key |

DMXIHKQKBYZIHM-YJMZUNRSSA-N |

Isomeric SMILES |

C1=NC(=C2C(=C(N(C2=N1)[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)O)Br)C(=O)N)N |

Canonical SMILES |

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

Soluble in DMSO, not in water |

storage |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonyms |

Xylocydine |

Origin of Product |

United States |

Foundational & Exploratory

Xylocydine: A Deep Dive into its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylocydine is a novel cyclin-dependent kinase (Cdk) inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC).[1] Its mechanism of action centers on the targeted inhibition of key Cdks involved in cell cycle regulation and transcription, ultimately leading to cell growth inhibition and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

This compound functions as a potent inhibitor of several members of the cyclin-dependent kinase family. Its primary targets include Cdk1, Cdk2, Cdk7, and Cdk9.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting essential cellular processes.

The inhibition of these specific Cdks has profound effects on cancer cells. Cdk1 and Cdk2 are critical for cell cycle progression, and their inhibition by this compound leads to cell cycle arrest.[1] Cdk7 and Cdk9 play crucial roles in the regulation of transcription through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1] this compound's inhibition of these kinases disrupts this process, leading to a downstream cascade of events culminating in apoptosis.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its target kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference |

| Cdk1 | 1.4 | 50-100 | [2] |

| Cdk2/cyclin A | 61 | 200-500 | [2] |

| Cdk7 | 8.6 | 1380 | [1] |

| Cdk9 | 5.9 | 1820 | [1] |

Signaling Pathways Affected by this compound

The inhibitory action of this compound on Cdks triggers a series of downstream signaling events that collectively contribute to its anti-cancer activity.

Inhibition of RNA Polymerase II Phosphorylation

A primary consequence of Cdk7 and Cdk9 inhibition by this compound is the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine residues 2 and 5.[1] This hypo-phosphorylation impairs transcription elongation, leading to a decrease in the expression of short-lived anti-apoptotic proteins.

Induction of Apoptosis

By disrupting transcription and altering the cellular balance of pro- and anti-apoptotic proteins, this compound effectively induces programmed cell death in cancer cells.

The inhibition of Cdk-mediated transcription leads to the downregulation of key anti-apoptotic proteins, including Bcl-2, XIAP, and survivin.[1] Concurrently, this compound treatment results in the upregulation and stabilization of the pro-apoptotic protein p53 and an increase in the levels of another pro-apoptotic protein, Bax.[1] This shift in the balance of apoptotic regulators ultimately triggers the caspase cascade and leads to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Cdks.

Materials:

-

Purified recombinant Cdk/cyclin complexes (e.g., Cdk1/cyclin B, Cdk2/cyclin A, Cdk7/cyclin H/MAT1, Cdk9/cyclin T1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Substrate (e.g., Histone H1 for Cdk1/2, GST-RNAP II CTD for Cdk7/9)

-

[γ-33P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the Cdk/cyclin complex, the specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key signaling molecules within cancer cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., SNU-354)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-phospho-RNAP II Ser5, anti-p53, anti-Bax, anti-Bcl-2, anti-XIAP, anti-survivin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture HCC cells to a desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action. Its ability to potently and selectively inhibit key cyclin-dependent kinases involved in cell cycle control and transcription provides a strong rationale for its development as an anti-cancer agent. The downstream consequences of Cdk inhibition, including the disruption of RNA Polymerase II phosphorylation and the induction of apoptosis, underscore its multi-faceted approach to targeting cancer cell vulnerabilities. Further research and clinical investigation are warranted to fully explore the therapeutic potential of this compound in hepatocellular carcinoma and other malignancies.

References

An In-Depth Technical Guide to Xylocydine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylocydine is a novel synthetic nucleoside analog that has demonstrated significant potential as an anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC). Identified as a potent inhibitor of cyclin-dependent kinases (Cdks), this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental methodologies for key assays used to characterize its biological activity are provided, along with a summary of its quantitative effects on various cellular targets. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-amino-6-bromo-7-(β-D-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a purine analog characterized by a xylofuranosyl sugar moiety. This structural feature is a key determinant of its biological activity.

| Property | Value | Reference |

| CAS Number | 685901-63-7 | [1] |

| Molecular Formula | C₁₂H₁₄BrN₅O₅ | [1] |

| Molecular Weight | 388.17 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| IUPAC Name | 4-amino-6-bromo-7-(β-D-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

Biological Properties and Mechanism of Action

This compound is a potent inhibitor of several cyclin-dependent kinases, which are key regulators of the cell cycle and transcription. Its primary mechanism of action involves the induction of apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases (Cdks)

This compound has been shown to inhibit the activity of multiple Cdks, with high potency against Cdk1, Cdk2, Cdk7, and Cdk9.[2] The inhibition of these kinases disrupts the normal progression of the cell cycle and leads to cell cycle arrest.

| Target | IC₅₀ (in vitro) | Cellular IC₅₀ | Reference |

| Cdk1/cyclin B | 1.4 nM | 50-100 nM | [3] |

| Cdk2/cyclin A | 61 nM | 200-500 nM | [3] |

| Cdk7 | Strong inhibition | Strong inhibition | [2] |

| Cdk9 | Strong inhibition | Strong inhibition | [2] |

Induction of Apoptosis in Hepatocellular Carcinoma (HCC) Cells

This compound is an effective inducer of apoptosis in HCC cells.[2] This pro-apoptotic activity is mediated through the modulation of key regulatory proteins in the apoptotic signaling cascade.

-

Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a marked decrease in the expression of the anti-apoptotic proteins Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and survivin.[2]

-

Upregulation of Pro-Apoptotic Proteins: Conversely, this compound upregulates the expression of the pro-apoptotic proteins p53 and Bax.[2] The increased stability of p53 is associated with its phosphorylation at Ser15 and Ser392.[2]

-

Inhibition of RNA Polymerase II Phosphorylation: As a consequence of Cdk7 and Cdk9 inhibition, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine residues 2 and 5.[2] This inhibition of transcriptional elongation contributes to its cytotoxic effects.

In Vivo Anti-Tumor Activity

In preclinical studies using xenograft models with Balb/C-nude mice, this compound has been demonstrated to effectively suppress the growth of HCC tumors.[2] Importantly, it induces apoptosis preferentially in the tumor xenografts without causing apparent toxic effects on other tissues.[2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Inducing Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

General Experimental Workflow for Evaluating this compound's Anti-Cancer Activity

Caption: Workflow for assessing this compound's efficacy.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the biological activity of this compound. For specific details, it is recommended to consult the primary research articles.

In Vitro Cdk Kinase Assay

-

Objective: To determine the inhibitory effect of this compound on the activity of specific cyclin-dependent kinases.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific Cdk enzyme in the presence and absence of the inhibitor.

-

Methodology:

-

Prepare a reaction mixture containing the purified recombinant Cdk/cyclin complex, a suitable substrate (e.g., histone H1 for Cdk1/2, GST-CTD for Cdk7/9), and a kinase buffer (typically containing MgCl₂, ATP, and DTT).

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition. The IC₅₀ value is calculated from the dose-response curve.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Seed hepatocellular carcinoma cells (e.g., SNU-354, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Methodology:

-

Treat HCC cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting

-

Objective: To determine the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

-

Methodology:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, XIAP, survivin, cleaved PARP, phospho-RNA Pol II).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the drug on tumor growth is then monitored.

-

Methodology:

-

Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., Balb/c-nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) or a vehicle control to the mice at a predetermined dose and schedule.

-

Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Monitor the body weight of the mice throughout the experiment as an indicator of general toxicity.

-

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of cyclin-dependent kinases and the subsequent induction of apoptosis. Its efficacy in preclinical models of hepatocellular carcinoma suggests its potential for further development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and related compounds.

References

In-Depth Technical Guide: The Discovery and Synthesis of Xylocydine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylocydine, with the chemical name 4-amino-6-bromo-7-(beta-l-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a novel and potent small molecule inhibitor of cyclin-dependent kinases (CDKs). It has demonstrated significant potential as an anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.

Discovery of this compound

While the specific initial discovery methodology for this compound is not extensively detailed in publicly available literature, its development aligns with the broader strategy of targeting CDKs for cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core structure for various kinase inhibitors, suggesting that this compound may have emerged from a focused library synthesis and screening campaign aimed at identifying novel CDK inhibitors with improved potency and selectivity.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally related pyrrolo[2,3-d]pyrimidine nucleosides, a plausible synthetic route can be conceptualized. The general approach would likely involve the synthesis of the brominated pyrrolo[2,3-d]pyrimidine core, followed by glycosylation with a protected xylofuranose derivative, and subsequent functional group manipulations to introduce the carboxamide moiety.

A general workflow for the synthesis of such compounds is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through the potent inhibition of multiple cyclin-dependent kinases, key regulators of the cell cycle and transcription.

CDK Inhibition

This compound has been shown to inhibit a panel of CDKs with varying potencies. The inhibitory activity is summarized in the table below.

| Target | IC50 (in vitro) | Cellular IC50 (SNU-354 cells) |

| CDK1 | 1.4 nM | - |

| CDK2 | 61 nM | - |

| CDK7 | 8.6 nM[1] | 1.38 µM[1] |

| CDK9 | 5.9 nM[1] | 1.82 µM[1] |

Signaling Pathway

The inhibition of CDKs by this compound initiates a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. A key mechanism is the inhibition of CDK7 and CDK9, which are crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). Specifically, CDK7 phosphorylates Serine 5 (Ser5) and CDK9 phosphorylates Serine 2 (Ser2) of the RNAP II CTD. By inhibiting these phosphorylation events, this compound effectively stalls transcription, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Caption: Signaling pathway of this compound-induced apoptosis.

Preclinical Evaluation

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity in various hepatocellular carcinoma (HCC) cell lines. Treatment with this compound leads to a significant reduction in cell viability and the induction of apoptosis.

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can effectively suppress tumor growth. Administration of this compound to mice bearing HCC xenografts resulted in a significant reduction in tumor volume compared to control groups.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A general protocol for assessing cell viability upon treatment with this compound is as follows:

-

Cell Seeding: Seed HCC cells (e.g., SNU-354, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Kinase Assay

A representative protocol for determining the in vitro inhibitory activity of this compound against CDKs is provided below:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant CDK enzyme (e.g., CDK7/CycH, CDK9/CycT), a suitable substrate (e.g., GST-tagged RNA Polymerase II CTD), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE, and visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

In Vivo Xenograft Model

A general protocol for evaluating the in vivo efficacy of this compound is as follows:

-

Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetics

There is currently no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or the drug metabolism and pharmacokinetics (DMPK) of this compound. Further studies are required to characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a potent inhibitor of multiple CDKs with promising anti-cancer activity, particularly in hepatocellular carcinoma. Its ability to induce apoptosis through the inhibition of transcriptional CDKs highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundation for further investigation into the development of this compound as a clinical candidate. Future research should focus on elucidating its detailed synthesis, conducting comprehensive pharmacokinetic and toxicological studies, and further exploring its efficacy in a broader range of cancer models.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Xylocydine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylocydine is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has demonstrated significant potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and inhibiting tumor growth in preclinical models.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform further research and development efforts.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of multiple cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting several key CDKs involved in both cell cycle progression and transcription. It has been shown to inhibit the activity of CDK1, CDK2, CDK7, and CDK9.[5] The inhibition of these kinases leads to a cascade of downstream events, including:

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound blocks the progression of the cell cycle.[5]

-

Transcriptional Inhibition: Inhibition of CDK7 and CDK9, components of the transcription machinery, leads to the downregulation of key anti-apoptotic proteins.[5]

-

Induction of Apoptosis: The combined effects on cell cycle and transcription result in the induction of programmed cell death (apoptosis) in cancer cells.

In Vitro Efficacy

The inhibitory activity of this compound against various CDKs has been quantified in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target CDK | IC50 (in vitro) | Cell Line | IC50 (in cells) | Reference |

| CDK1/Cyclin B | Not Available | Not Applicable | Not Available | |

| CDK2/Cyclin A | Not Available | Not Applicable | Not Available | |

| CDK7 | Not Available | Not Applicable | Not Available | |

| CDK9 | Not Available | Not Applicable | Not Available | |

| SNU-354 (HCC) | Not Available |

Note: Specific IC50 values for this compound were not available in the public domain at the time of this review. The table is presented as a template for future data.

Signaling Pathways

This compound's inhibition of CDKs disrupts critical signaling pathways involved in cell proliferation and survival. The diagram below illustrates the key pathways affected by this compound.

Caption: this compound inhibits CDK1/2 and CDK7/9, leading to cell cycle arrest, transcriptional inhibition, and ultimately apoptosis.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical models is not extensively available in the public domain. However, a study on a structurally related derivative, Ibulocydine, provides some insight into the potential pharmacokinetic profile.

Pharmacokinetic Parameters of Ibulocydine (a this compound Derivative) in Rats

The following table summarizes the pharmacokinetic parameters of BMK-Y101, the active metabolite of Ibulocydine, in rats following a 10 mg/kg dose.[6]

| Parameter | Intravenous Administration | Oral Administration |

| Cmax (µg/mL) | 4.3 ± 0.51 | 0.36 ± 0.223 |

| t½ (h) | 1.3 | 2.0 ± 0.74 |

| Tmax (min) | Not Applicable | 66 |

| Bioavailability (%) | Not Applicable | 34 |

Data presented as mean ± standard deviation where available.

This data suggests that the active form of a this compound derivative is orally bioavailable, though with a relatively slow absorption rate.[6] Further studies are required to determine the specific pharmacokinetic profile of this compound.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of hepatocellular carcinoma.

Hepatocellular Carcinoma Xenograft Model

In a study utilizing a human HCC xenograft model in Balb/C-nude mice, this compound effectively suppressed tumor growth.[3] The treatment was well-tolerated, with no apparent toxic effects on other tissues.[3] While specific dose-response data is not publicly available, the study highlights the potential of this compound as a therapeutic agent for HCC.

The workflow for a typical in vivo efficacy study is outlined below.

Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for reproducibility and further investigation.

In Vitro CDK Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDKs.

-

Methodology:

-

Recombinant CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK1/2, GST-Rb for CDK4/6, or a peptide substrate for CDK7/9) and γ-[³²P]ATP in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The phosphorylated substrate is separated by SDS-PAGE.

-

The amount of incorporated radioactivity is quantified using a phosphorimager.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of CDKs in cells.

-

Methodology:

-

HCC cells are treated with various concentrations of this compound for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Rb, phospho-RNA Polymerase II) and total proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Hepatocellular Carcinoma Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Human HCC cells (e.g., SNU-354) are harvested and suspended in a suitable medium.

-

The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., Balb/C-nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control (vehicle) and treatment (this compound) groups.

-

This compound is administered at a specified dose and schedule (e.g., daily intraperitoneal injections).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, mice are euthanized, and tumors and major organs are collected for histological and further molecular analysis.

-

Conclusion

This compound is a promising CDK inhibitor with demonstrated in vitro and in vivo activity against hepatocellular carcinoma. Its ability to target multiple CDKs involved in both cell cycle progression and transcription provides a multi-pronged approach to cancer therapy. While the currently available public data on its pharmacokinetics is limited, the information on its pharmacodynamics and in vivo efficacy strongly supports its continued investigation as a potential anti-cancer therapeutic. Further studies are warranted to fully characterize its pharmacokinetic profile, establish a clear dose-response relationship in various cancer models, and elucidate its detailed mechanism of action to guide its clinical development.

References

- 1. Cellular Senescence in Hepatocellular Carcinoma: The Passenger or the Driver? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional targeting of oncogene addiction in medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Elusive Targets: A Search for Xylocydine's Molecular Interactions Beyond Cyclin-Dependent Kinases

Despite its well-documented role as a potent inhibitor of cyclin-dependent kinases (CDKs), a comprehensive understanding of Xylocydine's molecular targets beyond this family of proteins remains largely undefined in publicly available scientific literature. This technical guide addresses the current state of knowledge regarding this compound's molecular interactions, highlighting the significant focus on its anti-CDK activity and the conspicuous absence of detailed information on other potential targets.

This compound, a pyrrolo[2,3-d]pyrimidine derivative, has been primarily characterized by its strong inhibitory effects on key regulators of the cell cycle. However, for researchers, scientists, and drug development professionals, a thorough evaluation of a compound's full target profile is crucial for understanding its complete mechanism of action, predicting potential off-target effects, and identifying new therapeutic opportunities. This guide synthesizes the available data on this compound's known interactions and underscores the critical knowledge gap concerning its non-CDK targets.

Known Molecular Targets: A Focus on Cyclin-Dependent Kinases

Current research overwhelmingly points to CDKs as the primary molecular targets of this compound. The compound has demonstrated potent inhibition of several key members of this family, playing a crucial role in its observed anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Inhibition Data

The inhibitory activity of this compound against various CDKs has been quantified, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.

| Target Kinase | IC50 (in vitro) | Cellular IC50 |

| CDK1 | 1.4 nM[1] | 50-100 nM[1] |

| CDK2/cyclin A | 61 nM[1] | 200-500 nM[1] |

| CDK7 | Activity Strongly Inhibited | Activity Strongly Inhibited |

| CDK9 | Activity Strongly Inhibited | Activity Strongly Inhibited |

Specific IC50 values for CDK7 and CDK9 are not consistently reported, but studies confirm strong inhibition.

The Unidentified "Other" Ser/Thr Kinases

A pivotal study on this compound mentioned its minimal inhibition of three other serine/threonine protein kinases, with reported IC50 values in the range of 21-86 µM[1]. This finding is significant as it suggests a degree of selectivity for CDKs. However, the identities of these three kinases have not been disclosed in the available literature, representing a critical gap in our understanding of this compound's selectivity profile.

Downstream Effects of CDK Inhibition

The biological consequences of this compound's interaction with CDKs are more extensively documented. By inhibiting these key cell cycle regulators, this compound triggers a cascade of downstream events that ultimately lead to cell cycle arrest and apoptosis.

Impact on Cellular Signaling Pathways

The inhibition of CDKs by this compound disrupts normal cell cycle progression and transcriptional regulation, leading to the modulation of several signaling pathways.

Figure 1. Simplified signaling cascade initiated by this compound's inhibition of CDKs.

Experimental Methodologies

The identification and characterization of this compound's inhibitory activity against CDKs have relied on established biochemical and cellular assays.

In Vitro Kinase Inhibition Assay

A common method to determine the direct inhibitory effect of a compound on a purified kinase is the in vitro kinase assay. The general workflow for such an assay is as follows:

Figure 2. General workflow for an in vitro kinase inhibition assay.

Protocol Outline:

-

Reagents and Materials: Purified active CDK/cyclin complexes, specific peptide or protein substrate (e.g., histone H1 for CDK1, GST-Rb for CDK2), ATP (often [γ-32P]ATP), this compound, kinase reaction buffer, phosphocellulose paper or other separation matrix, scintillation counter or phosphorimager.

-

Assay Procedure:

-

A reaction mixture is prepared containing the kinase, substrate, and reaction buffer.

-

This compound is added at a range of concentrations.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped (e.g., by adding a strong acid).

-

-

Detection of Phosphorylation:

-

The phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Future Directions and Conclusion

The current body of research provides a strong foundation for understanding this compound as a potent CDK inhibitor. However, the lack of information on its non-CDK targets is a significant limitation. To fully elucidate the therapeutic potential and potential liabilities of this compound, future research should focus on:

-

Kinome-wide profiling: Unbiased screening of this compound against a large panel of protein kinases to identify novel targets and off-targets.

-

Target validation: Confirmation of any identified hits from kinome profiling through secondary biochemical and cellular assays.

-

Structural biology studies: Co-crystallization of this compound with its targets to understand the molecular basis of its inhibitory activity and selectivity.

References

Xylocydine's Disruption of Key Signaling Pathways in Tumor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylocydine, a potent inhibitor of cyclin-dependent kinases (CDKs), has emerged as a promising agent in oncology research. This technical guide provides an in-depth analysis of this compound's impact on critical signal transduction pathways within tumor cells. By selectively targeting key regulators of the cell cycle and transcription, this compound triggers a cascade of events culminating in apoptosis. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the intricate signaling networks affected by this compound, offering a comprehensive resource for researchers in the field of cancer therapeutics.

Introduction

Cancer is characterized by the uncontrolled proliferation of cells, a process driven by dysregulated signaling pathways. Cyclin-dependent kinases (CDKs) are central to the cell cycle engine, and their aberrant activity is a hallmark of many malignancies. This compound has been identified as a powerful inhibitor of several CDKs, positioning it as a molecule of significant interest for cancer therapy. This guide elucidates the molecular mechanisms by which this compound exerts its anti-tumor effects, with a focus on its influence on CDK-mediated signaling, the induction of apoptosis, and its potential interactions with other critical cancer-related pathways.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

This compound's primary mechanism of action is the potent and selective inhibition of multiple cyclin-dependent kinases, key drivers of cell cycle progression and transcription.

Targeted CDKs and Inhibitory Potency

This compound has demonstrated significant inhibitory activity against CDK1, CDK2, CDK7, and CDK9.[1] In vitro kinase assays have quantified its potency against CDK1 and CDK2, revealing low nanomolar efficacy.[2] In the context of SK-HEP-1 human liver cancer cells, this compound efficiently curtails the cellular activity of CDK1 and CDK2.[2]

| Target Enzyme | In Vitro IC50 | Cellular IC50 (SK-HEP-1 cells) | Reference |

| CDK1 | 1.4 nM | 50-100 nM | [2] |

| CDK2/cyclin A | 61 nM | 200-500 nM | [2] |

Table 1: Inhibitory concentration (IC50) values of this compound against CDK1 and CDK2.

Downstream Consequences of CDK Inhibition

The inhibition of these critical kinases by this compound leads to the disruption of fundamental cellular processes:

-

Reduced Phosphorylation of Retinoblastoma Protein (Rb): As a key substrate of CDK2, the retinoblastoma protein's phosphorylation is diminished upon this compound treatment.[2] This hypophosphorylation maintains Rb in its active, tumor-suppressive state, thereby halting cell cycle progression.

-

Decreased Phosphorylation of Nucleolin: this compound treatment also leads to a reduction in the phosphorylation of nucleolin, a protein involved in ribosome biogenesis and cell proliferation.[2]

-

Inhibition of RNA Polymerase II Phosphorylation: By targeting CDK7 and CDK9, components of the transcription machinery, this compound impedes the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1] This event is critical for transcription elongation, and its inhibition contributes to the anti-proliferative effects of the compound.

Induction of Apoptosis in Tumor Cells

A significant outcome of this compound's activity in tumor cells is the induction of programmed cell death, or apoptosis. This process is initiated through the intrinsic, or mitochondrial, pathway.

Modulation of Bcl-2 Family Proteins

In hepatocellular carcinoma (HCC) cells, treatment with this compound at a concentration of 50µM leads to significant alterations in the expression levels of key members of the Bcl-2 family of proteins, which are central regulators of apoptosis.[1]

-

Downregulation of Anti-Apoptotic Proteins: The levels of the anti-apoptotic proteins Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and survivin are markedly decreased.[1]

-

Upregulation of Pro-Apoptotic Proteins: Conversely, the expression of the pro-apoptotic molecules p53 and Bax is elevated.[1] The increase in p53 levels is associated with enhanced protein stability.[1]

| Protein | Effect of this compound Treatment | Function | Reference |

| Bcl-2 | Decreased | Anti-apoptotic | [1] |

| XIAP | Decreased | Anti-apoptotic | [1] |

| Survivin | Decreased | Anti-apoptotic | [1] |

| p53 | Increased | Pro-apoptotic | [1] |

| Bax | Increased | Pro-apoptotic | [1] |

Table 2: Modulation of Bcl-2 family protein expression by this compound in hepatocellular carcinoma cells.

Caspase Activation Cascade

The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state triggers the mitochondrial pathway of apoptosis, leading to the sequential activation of caspases, the executioners of programmed cell death.

Impact on Other Signal Transduction Pathways

While the primary effects of this compound are mediated through CDK inhibition, the interconnected nature of cellular signaling suggests potential cross-talk with other major pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways. Currently, direct experimental evidence detailing this compound's impact on these specific pathways is limited in the available literature. Further research is warranted to explore these potential interactions and to fully elucidate the comprehensive signaling network affected by this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Rb) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Perform densitometric analysis of the bands, normalizing to a loading control like β-actin or GAPDH.

In Vitro CDK Kinase Assay

This assay measures the ability of this compound to inhibit the activity of purified CDK enzymes.

-

Reaction Setup: In a microplate well, combine a reaction buffer containing a specific CDK enzyme (e.g., CDK1/CycB), its substrate (e.g., histone H1), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P-γ-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 2x SDS sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography or using a phosphorimager.

-

Quantification: Quantify the band intensity to determine the extent of kinase inhibition and calculate the IC50 value.

Conclusion

This compound represents a potent anti-tumor agent that functions through the targeted inhibition of key cyclin-dependent kinases. This inhibition disrupts cell cycle progression and transcription, leading to the induction of apoptosis via the intrinsic mitochondrial pathway. The modulation of Bcl-2 family proteins is a critical component of its apoptotic mechanism. While its effects on the CDK and apoptotic pathways are becoming clearer, further investigation into its potential impact on other signaling networks, such as the PI3K/Akt and MAPK/ERK pathways, will provide a more complete understanding of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for continued research and development of this compound as a novel cancer therapeutic.

References

- 1. This compound, a novel Cdk inhibitor, is an effective inducer of apoptosis in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of cyclin-dependent kinases, prevents the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptotic cell death of SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Xylocydine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xylocydine, also known as 9-(β-D-xylofuranosyl)adenine, is a purine nucleoside analog of adenosine. It is a valuable compound in biomedical research due to its potential therapeutic properties, including antiviral and anticancer activities. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting. The synthesis is based on the widely used Vorbrüggen glycosylation reaction, which involves the coupling of a silylated nucleobase with a protected sugar derivative.

The overall synthetic strategy involves three main stages:

-

Preparation of the Glycosyl Donor: Synthesis of a fully protected 1-O-acetyl-D-xylofuranose.

-

Glycosylation Reaction: Coupling of the protected xylofuranose with silylated adenine.

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Experimental Protocols

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose (Glycosyl Donor)

This protocol outlines the preparation of the activated sugar donor required for the glycosylation reaction. D-xylose is first converted to its per-benzoylated furanose form, followed by acetylation at the anomeric carbon.

Materials:

-

D-xylose

-

Pyridine, anhydrous

-

Benzoyl chloride

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Per-benzoylation of D-xylose:

-

In a round-bottom flask, dissolve D-xylose (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (4 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-benzoyl-D-xylofuranose.

-

-

Acetylation of the Anomeric Position:

-

Dissolve the crude benzoylated xylose in a mixture of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-water and stir vigorously for 1 hour.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose by silica gel column chromatography using an ethyl acetate/hexane gradient.

-

Vorbrüggen Glycosylation: Synthesis of 9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)adenine

This protocol describes the key coupling reaction between the protected sugar and the silylated adenine base.

Materials:

-

Adenine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose

-

1,2-Dichloroethane (DCE), anhydrous

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Silica gel for column chromatography

-

Dichloromethane/Methanol mixture

Procedure:

-

Silylation of Adenine:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend adenine (1.2 equivalents) in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux (approximately 130 °C) until the solution becomes clear (typically 2-4 hours).

-

Remove the excess HMDS by distillation under reduced pressure to obtain persilylated adenine as a solid residue.

-

-

Glycosylation Reaction:

-

Dissolve the persilylated adenine and 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0 °C.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 80-85 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and quench by adding a saturated NaHCO₃ solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate 9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)adenine.

-

Deprotection: Synthesis of this compound (9-β-D-xylofuranosyladenine)

This final step involves the removal of the benzoyl protecting groups from the sugar moiety to yield the target compound, this compound.

Materials:

-

9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)adenine

-

Methanolic ammonia (saturated solution, prepared by bubbling ammonia gas through methanol at 0 °C)

-

Silica gel for column chromatography

-

Methanol/Dichloromethane mixture

Procedure:

-

Ammonolysis:

-

Dissolve the protected nucleoside in a saturated solution of methanolic ammonia in a sealed pressure vessel.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield pure this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Data Presentation

| Compound | Starting Material | Reagents | Reaction Time | Yield (%) | Purification Method |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-xylofuranose | D-xylose | Pyridine, Benzoyl chloride, Acetic anhydride, H₂SO₄ | 28-30 hours | ~70-80 | Column Chromatography |

| 9-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)adenine | Adenine, Protected Xylofuranose | HMDS, (NH₄)₂SO₄, TMSOTf, DCE | 6-10 hours | ~60-70 | Column Chromatography |

| This compound | Protected this compound | Methanolic Ammonia | 24-48 hours | ~85-95 | Column Chromatography/Recrystallization |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for this compound synthesis.

Application Notes and Protocols for Cell Viability Assays with Xylocydine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylocydine is a novel nucleoside analog that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (Cdks), which are key regulators of cell cycle progression and transcription.[1] Specifically, this compound has been shown to inhibit Cdk1, Cdk2, Cdk7, and Cdk9.[1] This inhibition disrupts the normal cell cycle, leading to growth arrest and, ultimately, apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric assays and an overview of the signaling pathways involved.

Mechanism of Action: Cdk Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects by targeting multiple cyclin-dependent kinases. The inhibition of Cdk1 and Cdk2 leads to cell cycle arrest by preventing the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (Rb).[2] Furthermore, the inhibition of Cdk7 and Cdk9 disrupts transcription by blocking the phosphorylation of the C-terminal domain of RNA polymerase II.[1] This combined assault on cell cycle and transcription machinery culminates in the induction of apoptosis. The apoptotic response to this compound is characterized by the downregulation of anti-apoptotic proteins such as Bcl-2, XIAP, and survivin, and the upregulation of pro-apoptotic proteins like p53 and Bax.[1]

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from cell viability assays with this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| Hepatocellular Carcinoma (e.g., HepG2) | [Insert experimental value] | [Insert experimental value] |

| Breast Cancer (e.g., MCF-7) | [Insert experimental value] | [Insert experimental value] |

| Colon Cancer (e.g., HCT116) | [Insert experimental value] | [Insert experimental value] |

| Non-cancerous (e.g., HEK293) | [Insert experimental value] | [Insert experimental value] |

Table 2: Percentage of Apoptotic Cells after this compound Treatment (72h)

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| Hepatocellular Carcinoma (e.g., HepG2) | 0 (Control) | [Insert experimental value] |

| 10 | [Insert experimental value] | |

| 25 | [Insert experimental value] | |

| 50 | [Insert experimental value] | |

| Breast Cancer (e.g., MCF-7) | 0 (Control) | [Insert experimental value] |

| 10 | [Insert experimental value] | |

| 25 | [Insert experimental value] | |

| 50 | [Insert experimental value] |

Experimental Protocols

Detailed methodologies for key experiments to assess cell viability in response to this compound are provided below.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4][5]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: MTS/XTT Assay for Cell Viability

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are similar to the MTT assay but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3][6]

Materials:

-

MTS or XTT reagent (combined with an electron coupling reagent like PMS)

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.

-

MTS/XTT Addition: After incubation, add 20 µL of the combined MTS/PMS or XTT/PMS solution to each well.

-

Color Development: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Read the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.

Protocol 3: Trypan Blue Exclusion Assay for Cell Viability

The trypan blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[7] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Materials:

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Detach adherent cells using trypsin and resuspend in complete medium. For suspension cells, collect them by centrifugation.

-

Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).

-

Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound, a novel Cdk inhibitor, is an effective inducer of apoptosis in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of cyclin-dependent kinases, prevents the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptotic cell death of SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

Techniques for Measuring Cdk Inhibition by Xylocydine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylocydine is a potent cyclin-dependent kinase (Cdk) inhibitor that has demonstrated significant anti-cancer properties by inducing apoptosis in cancer cells. It selectively targets several members of the Cdk family, which are crucial regulators of cell cycle progression and transcription. Accurate and reliable measurement of this compound's inhibitory activity against specific Cdks is paramount for understanding its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for key experiments to characterize the inhibitory effects of this compound on Cdk activity. The methodologies cover both in vitro biochemical assays and cell-based approaches to provide a comprehensive profile of the compound's efficacy and cellular impact.

Data Presentation: Quantitative Inhibition of Cdks by this compound

The inhibitory potency of this compound against various Cdk subtypes has been determined using in vitro kinase assays and cellular activity assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are summarized in the table below.

| Cdk Isoform | In Vitro IC50 (nM) | Cellular IC50 (nM) | Reference |

| Cdk1/cyclin B | 1.4 | 50-100 | [1] |

| Cdk2/cyclin A | 61 | 200-500 | [1] |

| Cdk7/cyclin H | 8.6 | 1380 | [2] |

| Cdk9/cyclin T1 | 5.9 | 1820 | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of Cdk inhibition by this compound and the experimental approaches to measure it, the following diagrams are provided.

Experimental Protocols

In Vitro Cdk Kinase Assay (Radiometric)

This protocol describes a method to determine the direct inhibitory effect of this compound on the activity of purified Cdk enzymes.

Materials:

-

Recombinant human Cdk/cyclin complexes (e.g., Cdk1/cyclin B, Cdk2/cyclin A, Cdk7/cyclin H/MAT1, Cdk9/cyclin T1)

-

Kinase-specific substrate (e.g., Histone H1 for Cdk1/2, GST-Rb C-terminal fragment for Cdk1/2, GST-RNA Pol II CTD for Cdk7/9)

-

This compound stock solution (in DMSO)

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (10 μCi/μL)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing Kinase Assay Buffer, the specific Cdk/cyclin complex, and the corresponding substrate.

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in Kinase Assay Buffer to achieve a range of final assay concentrations. Include a DMSO-only control.

-

Initiate Kinase Reaction:

-

To each reaction tube, add the desired volume of diluted this compound or DMSO control.

-

Add the Kinase Reaction Master Mix.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration typically at or near the Km for the specific kinase).

-

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all other readings.

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Western Blot Analysis of Cdk Substrate Phosphorylation

This protocol assesses the ability of this compound to inhibit Cdk activity within a cellular context by measuring the phosphorylation status of key Cdk substrates.

Materials:

-

Cancer cell line (e.g., hepatocellular carcinoma cells like SNU-354)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Rb (Ser807/811) for Cdk2/4/6 activity

-

Anti-total Rb

-

Anti-phospho-RNA Polymerase II CTD (Ser2) for Cdk9 activity

-

Anti-phospho-RNA Polymerase II CTD (Ser5) for Cdk7 activity

-

Anti-total RNA Polymerase II

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands using image analysis software.

-

Normalize the phospho-protein signal to the total protein signal and/or the loading control.

-

Calculate the percentage of inhibition of phosphorylation relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the cellular IC50.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound as a Cdk inhibitor. By combining in vitro kinase assays with cell-based analyses of substrate phosphorylation, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy. These methods are essential for advancing the preclinical and clinical development of this compound and other Cdk inhibitors as potential cancer therapeutics.

References

Application of Xylocydine in Animal Models of Liver Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a high mortality rate, often associated with abnormalities in cell cycle regulation.[1] Cyclin-dependent kinases (Cdks) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. Xylocydine, a novel small molecule, has been identified as a potent inhibitor of multiple Cdks and has demonstrated significant anti-cancer activity in preclinical models of HCC. This document provides detailed application notes and protocols for the use of this compound in animal models of liver cancer, based on available research.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting key regulators of the cell cycle and apoptosis.[1] It functions as a specific inhibitor of Cdk1, Cdk2, Cdk7, and Cdk9.[1] The inhibition of these Cdks leads to a cascade of downstream events that collectively halt cell proliferation and induce programmed cell death (apoptosis).

The primary mechanism involves:

-

Cell Cycle Arrest: By inhibiting Cdk1 and Cdk2, this compound disrupts the normal progression of the cell cycle, leading to significant inhibition of cancer cell growth.[1]

-

Transcriptional Inhibition: this compound strongly inhibits Cdk7 and Cdk9, which are crucial for the phosphorylation of RNA polymerase II. This inhibition leads to a global downregulation of transcription.[1]

-